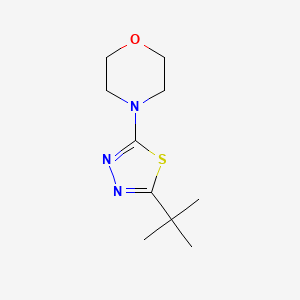
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD) is a thiadiazole derivative . It’s known to inhibit the corrosion of brass in sea water samples .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-tert-butyl-1,3,4-thiadiazole is C6H11N3S . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2-Amino-5-tert-butyl-1,3,4-thiadiazole has a melting point of 183-187 °C . Its predicted boiling point is 272.3±23.0 °C and its predicted density is 1.170±0.06 g/cm3 .Scientific Research Applications
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine has been studied extensively in the field of organic chemistry and has been used in a wide range of applications, including pharmaceuticals and biochemistry. This compound has been used in the synthesis of a number of other compounds, such as amino acids and peptides. It has also been used in the synthesis of a variety of other compounds, such as polymers and dyes. In addition, this compound has been used in the synthesis of a number of drugs, including anti-cancer agents and antibiotics.
Mechanism of Action
The mechanism of action of 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine is not fully understood. However, it is believed to act as a catalyst in the synthesis of various organic compounds, and to promote the formation of new bonds between molecules. In addition, it is believed to be involved in the formation of new chemical structures, such as polymers and dyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be involved in the formation of new chemical structures, such as polymers and dyes. In addition, it is believed to be involved in the synthesis of a number of drugs, including anti-cancer agents and antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine in laboratory experiments include its availability, low cost, and its ability to catalyze the formation of new chemical structures. However, there are some limitations to its use. For example, it is not water-soluble and therefore cannot be used in aqueous solutions. In addition, it is not very stable and can be degraded by heat and light.
Future Directions
There are a number of potential future directions for the use of 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine in laboratory experiments. These include the synthesis of new compounds, such as peptides and amino acids, the development of new catalysts, and the use of this compound in the synthesis of new drugs. In addition, further research into the biochemical and physiological effects of this compound could lead to new applications in the pharmaceutical and biochemistry industries.
Synthesis Methods
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine can be synthesized through a variety of methods, including the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-thiol with morpholine. This reaction proceeds in the presence of a catalyst, such as palladium chloride, and yields a product with a yield of up to 90%. Other methods of synthesis include the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-thiol with morpholine in the presence of a base, such as sodium hydroxide.
Safety and Hazards
properties
IUPAC Name |
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-10(2,3)8-11-12-9(15-8)13-4-6-14-7-5-13/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYPCDTVRPKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6432292.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6432293.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane](/img/structure/B6432300.png)
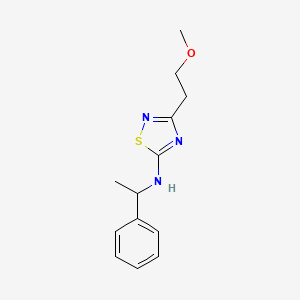
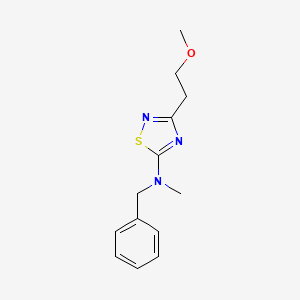
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine](/img/structure/B6432310.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B6432317.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6432337.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)
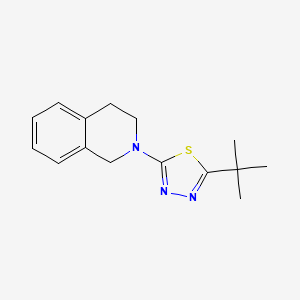
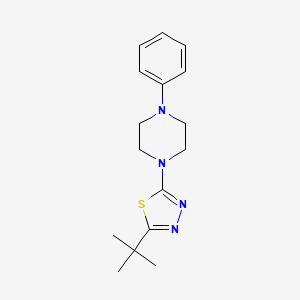
![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)